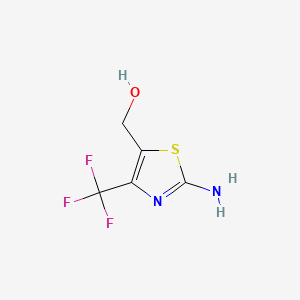

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h11H,1H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFRUGDBRCSGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717283 | |

| Record name | [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314977-20-2 | |

| Record name | [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Profile of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: A Versatile Fluorinated Building Block

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS No. 1314977-20-2). As a specialized chemical intermediate, this compound merges three critical pharmacophores: the biologically active 2-aminothiazole core, the property-modulating trifluoromethyl group, and a versatile hydroxymethyl functional handle. While detailed literature on this specific molecule is emerging, this guide synthesizes data from close structural analogues and established chemical principles to provide a robust profile for researchers, chemists, and drug development professionals. We will explore its predicted physicochemical and spectroscopic properties, outline a plausible synthetic route based on the Hantzsch thiazole synthesis, detail its reactivity and derivatization potential, and discuss its applications as a scaffold in medicinal chemistry.

Introduction: The Convergence of Three Pharmacophoric Motifs

The field of medicinal chemistry is driven by the rational design of molecules that can effectively interact with biological targets. The 2-aminothiazole scaffold is a cornerstone of this field, recognized as a "privileged" structure due to its presence in numerous approved drugs and clinical candidates.[1] This five-membered heterocycle, containing both sulfur and nitrogen, offers a unique combination of electronic properties and hydrogen-bonding capabilities, enabling it to serve as a versatile pharmacophore in compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2]

The strategic introduction of fluorine into drug candidates has become a dominant strategy for optimizing molecular properties.[3] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved cell permeability and target binding affinity.[3]

This compound represents a highly valuable building block by strategically combining the 2-aminothiazole core with a C4-trifluoromethyl group and a C5-hydroxymethyl (-CH₂OH) group. This latter group provides a crucial reactive handle for further chemical modification, allowing for the construction of more complex molecules through oxidation, esterification, or conversion to a leaving group. This guide serves to elucidate the chemical character of this potent intermediate, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 1314977-20-2 | [4] |

| Molecular Formula | C₅H₅F₃N₂OS | Calculated |

| Molecular Weight | 214.17 g/mol | Calculated |

| Appearance | Predicted: White to off-white crystalline solid | Based on analogues like 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is a solid.[5] |

| Melting Point | Predicted: >45 °C | The related compound 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine has a melting point of 45 - 48 °C.[6] The thiazole structure may have a higher melting point due to different crystal packing. |

| Solubility | Predicted: Soluble in DMSO, methanol, ethanol; sparingly soluble in water. | Common for polar organic molecules with hydrogen bonding capabilities. |

| pKa (Predicted) | Amine (NH₂): ~3-4; Alcohol (OH): ~15-16 | The electron-withdrawing thiazole ring and -CF₃ group will decrease the basicity of the 2-amino group compared to a simple alkylamine. |

Predicted Spectroscopic Data

A full spectroscopic characterization is essential for confirming the identity and purity of the compound. Below are the expected spectral features.

-

¹H NMR (in DMSO-d₆):

-

δ ~7.5-8.0 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons.

-

δ ~5.0-5.5 ppm (t, 1H): Triplet for the hydroxyl (-OH) proton, coupled to the adjacent methylene group.

-

δ ~4.6 ppm (d, 2H): Doublet for the methylene (-CH₂) protons.

-

-

¹³C NMR (in DMSO-d₆):

-

δ ~170 ppm: C2 (carbon bearing the amino group).

-

δ ~145 ppm (q): C4 (carbon bearing the trifluoromethyl group, showing quartet splitting due to C-F coupling).

-

δ ~122 ppm (q): -CF₃ carbon (quartet with a large J-coupling constant).

-

δ ~118 ppm: C5 (carbon bearing the hydroxymethyl group).

-

δ ~55 ppm: -CH₂OH carbon.

-

-

¹⁹F NMR (in DMSO-d₆):

-

δ ~ -65 ppm (s): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

-

Infrared (IR) Spectroscopy (ATR):

-

3400-3200 cm⁻¹: N-H stretching of the primary amine.

-

3300-3200 cm⁻¹ (broad): O-H stretching of the alcohol.

-

1640 cm⁻¹: C=N stretching of the thiazole ring.

-

1250-1050 cm⁻¹: Strong C-F stretching bands.

-

-

Mass Spectrometry (EI):

-

m/z 214: Molecular ion (M⁺).

-

m/z 197: Loss of -OH.

-

m/z 183: Loss of -CH₂OH.

-

Synthesis and Manufacturing Pathway

The most logical and widely used method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[7] This method involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the 2-aminothiazole core.[7]

Proposed Synthetic Route

The synthesis of this compound would proceed by reacting thiourea with a suitable α-haloketone precursor, specifically a 3-halo derivative of 1,1,1-trifluoro-4-hydroxybutan-2-one.

Caption: Proposed Hantzsch synthesis pathway.

Experimental Protocol (General Methodology)

This protocol describes a generalized procedure adaptable for the synthesis. The choice of halide (chloro or bromo) in the precursor and the reaction conditions may require optimization.

Objective: To synthesize this compound.

Materials:

-

Thiourea (1.0 eq)

-

3-Bromo-1,1,1-trifluoro-4-hydroxybutan-2-one (1.0 eq)

-

Ethanol (or Isopropanol), as solvent

-

Sodium Bicarbonate (for workup)

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and the α-bromoketone precursor (1.0 eq).

-

Solvent Addition: Add ethanol (approx. 5-10 mL per gram of thiourea) to the flask.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Rationale: The elevated temperature facilitates the nucleophilic attack of the thiourea sulfur onto the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Rationale: The brine wash removes residual water and inorganic salts from the organic phase.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Caption: A streamlined experimental workflow for the synthesis.

Chemical Reactivity and Derivatization

The true value of this compound lies in its potential for derivatization, enabled by the distinct reactivity of its three key functional groups.

Caption: Key derivatization pathways for the title compound.

Reactions at the 2-Amino Group

The primary amine at the C2 position is a versatile nucleophile and a key site for modification.

-

Sulfonylation: The amine readily reacts with various sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. This is a common strategy for introducing moieties that can target specific enzyme pockets.[8]

-

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This can be used to install linkers or other functional groups.[9]

-

Alkylation: While possible, direct alkylation can be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Reactions at the 5-Hydroxymethyl Group

The primary alcohol is a crucial handle for extending the molecular framework.

-

Oxidation: The hydroxymethyl group can be selectively oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, will produce the carboxylic acid, a known and useful analogue.[5]

-

Conversion to a Leaving Group: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol into a highly reactive halomethyl group (-CH₂Cl or -CH₂Br). This intermediate is an excellent electrophile for substitution reactions with nucleophiles (e.g., azides, cyanides, thiols).

-

Esterification and Etherification: Standard protocols can be used to form esters or ethers, providing another avenue for linking the scaffold to other molecular fragments.

Applications in Drug Discovery

This compound is not an end-product but a strategic starting material. Its derivatives are of significant interest in:

-

Kinase Inhibition: The 2-aminothiazole scaffold is a well-known hinge-binder in many kinase inhibitors. Derivatization of the amino and hydroxymethyl groups allows for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity.

-

Antimicrobial Agents: Thiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[1] This scaffold can be used to generate new libraries of potential antimicrobial agents.

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the amino and hydroxyl groups makes this molecule an ideal starting point for building combinatorial libraries to screen for a wide range of biological activities.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on data from structurally similar compounds, the following precautions are advised:

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin exposure.[6]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation.[6]

-

Incompatibilities: Avoid contact with strong acids, acid chlorides, and strong oxidizing agents.

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a potent and versatile chemical building block with significant potential in the fields of medicinal chemistry and materials science. By combining the proven biological relevance of the 2-aminothiazole scaffold with the beneficial properties of a trifluoromethyl group and the synthetic versatility of a hydroxymethyl handle, it offers researchers a powerful tool for the design and synthesis of novel, high-value compounds. This guide provides the foundational chemical knowledge required to effectively utilize this intermediate in research and development programs.

References

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET for 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine. URL

- ChemWhat. 3-AMINO-2,6-DICHLORO-4-(TRIFLUOROMETHYL)PYRIDINE CAS#: 175277-67-5. URL

- Henan Longke Chem Co., Ltd. Products - Page 8 of 52. URL

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET for 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine. URL

- INDOFINE Chemical Company, Inc. Safety Data Sheet for 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine. URL

- Vulcanchem. (2-Amino-1,3-thiazol-5-yl)methanol. URL

- Sigma-Aldrich. 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol. URL

- National Center for Biotechnology Information. "5-Thiazolylmethanol" PubChem Compound Summary for CID 2763216. URL

- AbacipharmTech. This compound. URL

- SpectraBase. Compound 2-amino-4-(trifluoromethyl)thiazole. URL

- ChemicalBook. (2-(trifluoromethyl)thiazol-5-yl)methanol. URL

- Sigma-Aldrich. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid 97%. URL

- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. URL

- Farahat, A. A. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-341. URL

- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. URL

- Kumar, A., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- Gomha, S. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. URL

- Ayimbila, S. T., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 12, e16805. URL

- Swaminathan, S., & Hanzlik, R. P. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499. URL

- Benchchem.

- Singh, N., et al. (2017). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Journal of Physical Chemistry A, 121(4), 885-898. URL

- Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences, 22(16), 8894. URL

- Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. (2-Amino-1,3-thiazol-5-yl)methanol (131184-73-1) for sale [vulcanchem.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid 97 239135-55-8 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, a key building block in contemporary drug discovery and development. The synthesis is strategically designed around two core transformations: the classical Hantzsch thiazole synthesis to construct the heterocyclic core, followed by a chemoselective reduction of the C5-ester functionality. This document offers a detailed exposition of the experimental protocols, an in-depth analysis of the reaction mechanisms, and practical insights into the critical process parameters. The intended audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of Trifluoromethylated Aminothiazoles

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. Its prevalence stems from its ability to engage in a variety of hydrogen bonding interactions and its relative metabolic stability. The incorporation of a trifluoromethyl (CF3) group at the C4-position of the thiazole ring often imparts favorable pharmacological properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the synthesis of functionalized 2-amino-4-(trifluoromethyl)thiazoles, such as the title compound, is of paramount importance for the generation of novel therapeutic candidates.

This guide delineates a reliable two-step synthetic sequence to access this compound, a versatile intermediate amenable to further structural elaboration.

Overall Synthetic Strategy

The synthesis commences with the construction of the 2-amino-4-(trifluoromethyl)thiazole core bearing an ester at the 5-position, followed by the selective reduction of this ester to the corresponding primary alcohol.

Caption: Overall synthetic pathway to the target molecule.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and highly effective method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-halocarbonyl compound, a thioamide (in this case, thiourea), and a β-ketoester.

Mechanistic Rationale

The Hantzsch synthesis proceeds through a well-established multi-step mechanism.[3] The high nucleophilicity of the sulfur atom in thiourea is a key driving force for the initial reaction.[1]

-

Nucleophilic Attack: The sulfur atom of thiourea acts as a potent nucleophile, attacking the electrophilic carbon of the α-halocarbonyl component (ethyl 2-chloroacetoacetate). This results in the formation of an isothiouronium salt intermediate.

-

Condensation: The enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate then condenses with the isothiouronium salt.

-

Cyclization and Dehydration: Subsequent intramolecular cyclization, driven by the attack of a nitrogen atom onto a carbonyl group, followed by dehydration, leads to the formation of the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol (absolute)

-

Sodium acetate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), ethyl 2-chloroacetoacetate (1.0 eq), thiourea (1.1 eq), and anhydrous sodium acetate (1.2 eq) in absolute ethanol.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Step 2: Reduction of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

The final step in the synthesis is the reduction of the C5-ester to the primary alcohol. While potent reducing agents like lithium aluminum hydride (LiAlH4) are capable of this transformation, a milder and more chemoselective reagent is preferable to avoid potential reduction of the thiazole ring.[4][5] A combination of sodium borohydride (NaBH4) with a Lewis acid, such as lithium chloride (LiCl) or calcium chloride (CaCl2), provides an effective system for this reduction.[6]

Mechanistic Considerations

Sodium borohydride alone is generally a poor reagent for the reduction of esters.[4] However, its reactivity is significantly enhanced in the presence of a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the hydride from NaBH4. The reaction proceeds through the formation of an aldehyde intermediate, which is rapidly reduced to the primary alcohol.

Caption: Experimental workflow for the ester reduction.

Experimental Protocol

Materials:

-

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

-

Sodium borohydride (NaBH4)

-

Lithium chloride (LiCl), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) and anhydrous lithium chloride (1.2 eq) in a mixture of anhydrous THF and methanol (e.g., 4:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Data Summary

| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield (%) |

| 1 | Hantzsch Thiazole Synthesis | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Ethyl 2-chloroacetoacetate, Thiourea | Ethanol | 70-85 |

| 2 | Ester Reduction | Sodium borohydride, Lithium chloride | THF, Methanol | 75-90 |

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the amino protons (a broad singlet), the methylene protons of the hydroxymethyl group (a singlet), the hydroxyl proton (a broad singlet, exchangeable with D2O), and potentially a quartet for the trifluoromethyl group due to long-range coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the thiazole ring carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the methylene carbon of the hydroxymethyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the alcohol, and C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the target compound.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of the well-established Hantzsch thiazole synthesis ensures efficient construction of the core heterocyclic structure, while the optimized, mild reduction protocol allows for the selective conversion of the ester to the desired alcohol without compromising the integrity of the thiazole ring. This in-depth guide, with its focus on mechanistic understanding and detailed experimental procedures, is intended to empower researchers in the field of medicinal and synthetic organic chemistry to access this valuable building block for the development of next-generation therapeutics.

References

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

- Synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxyl

- Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

- Hantzsch Thiazole Synthesis. SynArchive. [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]

- 7 - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. PubMed. [Link]

- A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. [Link]

- 1 H (a) and 13 C (b) NMR spectra of...

- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P

- 2-Amino-4-thiazolidinones: Synthesis and Reactions.

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

- One pot synthesis and reactions of novel 5-amino[7][8] thiazolo [3, 2-b][1][7][9] triazoles.

- Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.

- NaBH4 reduction of ester. Reddit. [Link]

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

- A one-pot, multicomponent reaction for the synthesis of novel 2-alkyl substituted 4-aminoimidazo[1,2-a][2][7][8]triazines. PMC. [Link]

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrog

- 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. NIH. [Link]

- Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)

- Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4, 5-dihydropyrazol-1-yl)benzo[d]thiazole by DFT method.

Sources

- 1. scribd.com [scribd.com]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS Number: 1314977-20-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, with the Chemical Abstracts Service (CAS) number 1314977-20-2, is a fluorinated heterocyclic compound that has garnered significant interest within the field of medicinal chemistry.[1][2][3][4] Its structure features a 2-aminothiazole core, a scaffold of paramount importance in drug discovery, known to be present in a variety of approved therapeutic agents.[5] The strategic incorporation of a trifluoromethyl group and a hydroxymethyl moiety at the 4- and 5-positions of the thiazole ring, respectively, imparts unique physicochemical properties that are highly desirable in the design of novel drug candidates.

The trifluoromethyl group is a well-established bioisostere for various chemical groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[6] The hydroxymethyl group, on the other hand, provides a crucial handle for further chemical modifications and can participate in hydrogen bonding interactions within a biological target. This guide aims to provide a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, potential applications in drug discovery, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1314977-20-2 | [1][2][3][4] |

| Molecular Formula | C₅H₅F₃N₂OS | [1][4] |

| Molecular Weight | 198.17 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | N/A |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the well-established Hantzsch thiazole synthesis, followed by the reduction of a carboxylate functional group.

Diagram of the Synthetic Pathway

Sources

- 1. chemsigma.com [chemsigma.com]

- 2. 1314977-20-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 1304788-06-4,Thiazolo[5,4-b]pyridine-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. parchem.com [parchem.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol molecular weight

An In-depth Technical Guide to (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound this compound. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. The incorporation of a trifluoromethyl group at the C4 position and a hydroxymethyl group at the C5 position is anticipated to confer unique physicochemical and pharmacological properties, making this molecule a compound of significant interest for drug discovery and development. This document details the molecule's properties, outlines a robust synthetic pathway, provides a thorough characterization based on predictive spectroscopic data, and explores its potential therapeutic applications. The methodologies are presented with the causality behind experimental choices to empower researchers in their own investigations of this and related molecular entities.

Introduction and Rationale

The 2-aminothiazole moiety is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide array of biological functions including antibacterial, anti-inflammatory, and anticancer activities[1][2][3]. Its prevalence in medicinal chemistry stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The strategic functionalization of the thiazole ring allows for the fine-tuning of a compound's pharmacological profile.

The subject of this guide, this compound, incorporates two key structural modifications designed to enhance its drug-like properties:

-

The Trifluoromethyl (CF3) Group: This electron-withdrawing group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity, and improve binding affinity to target proteins[4].

-

The Hydroxymethyl (-CH2OH) Group: This functional group can act as a hydrogen bond donor and acceptor, potentially improving solubility and facilitating key interactions with biological targets. It also serves as a synthetic handle for further derivatization.

This guide serves as a foundational resource for researchers, offering a detailed exploration of this promising molecule from its synthesis to its potential role in drug development.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₅F₃N₂OS | Abacipharm |

| Molecular Weight | 198.17 g/mol | Abacipharm |

| CAS Number | 1314977-20-2 | Abacipharm |

| SMILES | C(C1=C(N=C(S1)N)C(F)(F)F)O | Abacipharm |

| InChIKey | YCFRUGDBRCSGCS-UHFFFAOYSA-N | Abacipharm |

| Predicted LogP | 1.1 ± 0.4 | ChemAxon |

| Predicted pKa (basic) | 3.5 ± 0.1 (endocyclic nitrogen) | ChemAxon |

| Predicted pKa (acidic) | 14.0 ± 0.2 (alcohol) | ChemAxon |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically approached through a two-stage process: first, the construction of the core heterocyclic system via the well-established Hantzsch thiazole synthesis, followed by the functional group modification to yield the target primary alcohol.

Rationale for Synthetic Strategy

The Hantzsch synthesis is a robust and versatile method for the construction of thiazole rings, involving the condensation of an α-halocarbonyl compound with a thioamide[5][6]. For the synthesis of the target molecule, a plausible and efficient strategy involves the initial synthesis of an ester precursor, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. This ester can then be selectively reduced to the primary alcohol. This staged approach is favored because the direct synthesis using a halo-aldehyde-alcohol precursor is often complicated by side reactions and instability. The ester intermediate is stable, readily purified, and a versatile precursor for the final reduction step.

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water and protic solvents; it must be handled under an inert atmosphere (e.g., nitrogen or argon).

Stage 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is based on established Hantzsch synthesis procedures[5][6].

-

Materials:

-

Ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate (1.0 eq)

-

Thiourea (1.1 eq)

-

Absolute Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 eq) in absolute ethanol (approx. 5 mL per gram of thiourea).

-

To this stirring solution, add ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

Recrystallize the crude solid from an ethanol/water mixture to yield the pure ester intermediate as a crystalline solid.

-

Stage 2: Reduction of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of reducing esters to primary alcohols[7][8][9].

-

Materials:

-

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Under a positive pressure of nitrogen, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the ester intermediate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC until all starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄. This is a highly exothermic process and must be done slowly. Add, dropwise and in order:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with additional THF.

-

Combine the filtrates and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Prediction Tool: NMRDB.org[10]

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ):

-

~7.5 ppm (s, 2H): The two protons of the primary amine (-NH₂) are expected to appear as a broad singlet. The chemical shift can vary depending on concentration and temperature.

-

~5.5 ppm (t, 1H): The proton of the hydroxyl group (-OH) is expected to be a triplet, coupling to the adjacent methylene protons. This peak will be exchangeable with D₂O.

-

~4.6 ppm (d, 2H): The methylene protons (-CH₂-) adjacent to the hydroxyl group are expected to appear as a doublet, coupled to the hydroxyl proton.

-

¹³C NMR Spectroscopy

-

Prediction Tool: NMRDB.org[11]

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ):

-

~170 ppm: The C2 carbon bearing the amino group.

-

~145 ppm (q, J ≈ 35-40 Hz): The C4 carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

-

~122 ppm (q, J ≈ 270-280 Hz): The carbon of the trifluoromethyl group (-CF₃) will be a quartet with a large coupling constant.

-

~115 ppm: The C5 carbon of the thiazole ring.

-

~55 ppm: The methylene carbon (-CH₂OH).

-

FTIR Spectroscopy

Based on the functional groups present and data from analogous 2-aminothiazoles, the following characteristic peaks are expected[12][13]:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 1630 - 1600 | C=N Stretch | Thiazole Ring |

| 1550 - 1500 | N-H Bend | Primary Amine (-NH₂) |

| 1350 - 1150 | C-F Stretch (strong, multiple bands) | Trifluoromethyl (-CF₃) |

| 1050 - 1000 | C-O Stretch | Primary Alcohol |

Mass Spectrometry

-

Ionization Method: Electron Impact (EI)

-

Expected Fragmentation:

-

M⁺: The molecular ion peak at m/z = 198 should be observable.

-

[M-H₂O]⁺: Loss of water from the hydroxymethyl group (m/z = 180).

-

[M-CH₂OH]⁺: Loss of the hydroxymethyl radical (m/z = 167), a common fragmentation for primary alcohols.

-

[M-CF₃]⁺: Loss of the trifluoromethyl radical (m/z = 129).

-

Further fragmentation of the thiazole ring would lead to smaller characteristic ions[14][15].

-

Potential Applications in Drug Discovery

While this specific molecule has not been extensively profiled in published literature, its structural components—the 2-aminothiazole core and the trifluoromethyl group—are features of numerous biologically active compounds. This allows for a well-grounded discussion of its therapeutic potential.

Caption: Relationship between structural features and potential applications.

-

Anticancer Activity: The 2-aminothiazole scaffold is present in several approved anticancer drugs, such as Dasatinib. These compounds often function as kinase inhibitors. The trifluoromethyl group can enhance binding to the hydrophobic pockets of kinase active sites, potentially leading to potent and selective inhibition[1].

-

Antimicrobial and Antifungal Activity: Thiazole derivatives have a long history as antimicrobial agents. The presence of the trifluoromethyl group can increase cell membrane permeability, potentially enhancing the compound's efficacy against various bacterial and fungal strains[2][3].

-

Anti-inflammatory Activity: A number of compounds containing the 2-aminothiazole core have been investigated for their anti-inflammatory properties, some acting as inhibitors of enzymes like cyclooxygenase (COX)[1].

The hydroxymethyl group provides a point for creating libraries of derivatives (e.g., esters, ethers) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

-

Hazard Classification: While specific toxicology data is unavailable, based on related structures, this compound should be handled as a potentially hazardous substance. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for drug discovery. Its structure combines the proven biological relevance of the 2-aminothiazole scaffold with the advantageous physicochemical properties conferred by a trifluoromethyl group. This guide provides a robust framework for its synthesis and characterization, laying the groundwork for future research into its pharmacological profile. The outlined protocols and predictive data serve as a valuable resource for scientists aiming to explore the therapeutic potential of this and related molecules in the ongoing search for novel and effective medicines.

References

- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PMC.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Mass Spectrometry - Fragmentation P

- Reduction with NaBH4 or LiAlH4. (2017). YouTube.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.

- CASPRE - 13 C NMR Predictor. (n.d.). Wishart Research Group.

- NaBH4 & LiAlH4 Reductions (IOC 23). (2022). YouTube.

- KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.

- A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (1982). Indian Academy of Sciences.

- Synthesis of novel 2-amino thiazole deriv

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- Predict 13C NMR spectra. (n.d.). Cheminfo.org.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI.

- An In-depth Technical Guide to the Synthesis of 2-Amino-4-methyl-5-acetylthiazole from Basic Precursors. (n.d.). Benchchem.

- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (1988). PubMed.

- FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2015).

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.

- Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. (2014).

- Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. (2015).

- Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. (n.d.). Benchchem.

- The application of FTIR in situ spectroscopy combined with methanol adsorption to the study of mesoporous sieve SBA-15 with cerium-zirconium oxides modified with gold and copper species. (2017). Arabian Journal of Chemistry.

- Predict 1H NMR spectra. (n.d.). Cheminfo.org.

- 2-Amino-4-phenylthiazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. (2018).

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Visualizer loader [nmrdb.org]

- 11. Visualizer loader [nmrdb.org]

- 12. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The strategic placement of substituents on the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The subject of this guide, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol, incorporates a trifluoromethyl group, a common bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and lipophilicity, making it a compound of significant interest in drug discovery.[5]

This technical guide provides a comprehensive overview of this compound, including a detailed breakdown of its IUPAC name, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in research and drug development.

PART 1: IUPAC Nomenclature Deconstructed

The systematic name, This compound , is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). Let's dissect the name to understand the underlying principles:

-

Thiazole: This is the parent heterocycle, a five-membered aromatic ring containing one sulfur and one nitrogen atom.[6] Per IUPAC rules, the numbering of the thiazole ring begins at the sulfur atom and proceeds towards the nitrogen atom, giving the nitrogen the lowest possible locant.[7]

-

Substituent Numbering (Locants):

-

2-Amino: An amino group (-NH₂) is attached to the carbon atom at position 2 of the thiazole ring.

-

4-(Trifluoromethyl): A trifluoromethyl group (-CF₃) is located at position 4.

-

5-yl: This suffix indicates that the thiazole ring is a substituent connected via position 5 to the principal functional group.

-

-

Principal Functional Group:

-

Methanol: The -CH₂OH group is the principal functional group, as alcohols have higher priority in IUPAC nomenclature than amines. The core of this part of the name is "methane" (a one-carbon chain), and the suffix "-ol" signifies the alcohol functional group.

-

Therefore, the name describes a methanol molecule where one hydrogen atom is substituted by a 2-amino-4-(trifluoromethyl)thiazol-5-yl group.

Caption: Logical breakdown of the IUPAC name.

PART 2: Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be strategically approached in a two-step process starting from the commercially available 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. This method is logical as the carboxylic acid can be synthesized via the well-established Hantzsch thiazole synthesis, and its subsequent reduction to the primary alcohol is a standard and high-yielding transformation.

Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step 1: Hantzsch Thiazole Synthesis of the Carboxylic Acid Intermediate (Conceptual)

The precursor, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, can be synthesized using the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of an α-haloketone with a thioamide.[9] In this case, a suitable α-halo-β-ketoester bearing a trifluoromethyl group would react with thiourea. A plausible starting material is ethyl 2-chloro-4,4,4-trifluoroacetoacetate.

Step 2: Reduction of the Carboxylic Acid to the Alcohol

This is the core of our detailed protocol. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are typically employed. We will detail a procedure using BH₃·THF, which is generally considered safer and easier to handle than LiAlH₄.

Experimental Protocol: Reduction of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |

| 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid | 239135-55-8 | 212.15 g/mol | 2.12 g | 10 mmol |

| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | - | 30 mL | 30 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 g/mol | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |

| Hexanes | 110-54-3 | 86.18 g/mol | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (2.12 g, 10 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir the mixture to dissolve the starting material. The dissolution might be partial at room temperature.

-

Addition of Reducing Agent: Cool the flask to 0 °C using an ice-water bath. Slowly add the 1 M solution of borane-tetrahydrofuran complex (30 mL, 30 mmol) dropwise via a syringe or an addition funnel over 30 minutes. Causality: A slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

-

Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask to 0 °C in an ice-water bath. Cautiously and slowly add 1 M hydrochloric acid dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed. Continue adding HCl until the gas evolution ceases.

-

Workup: Adjust the pH of the aqueous layer to approximately 8-9 with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.

PART 3: Physicochemical Properties and Characterization

Predicted Physicochemical Properties:

| Property | Predicted Value/Observation |

| Molecular Formula | C₅H₅F₃N₂OS |

| Molecular Weight | 198.17 g/mol |

| Appearance | Likely a white to off-white solid. |

| Melting Point | Expected to be a solid with a defined melting point, likely lower than its carboxylic acid precursor (232-236 °C). |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF. |

| Spectroscopic Data | ¹H NMR: Signals for the -CH₂OH group (a singlet around 4.5-5.0 ppm), the -OH proton (a broad singlet), and the -NH₂ protons (a broad singlet around 7.0-7.5 ppm).[10] ¹³C NMR: A signal for the -CH₂OH carbon around 55-65 ppm, and characteristic signals for the thiazole ring carbons, including the carbon bearing the -CF₃ group which will show coupling to fluorine.[11] IR: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), and C-F stretching (strong, around 1100-1300 cm⁻¹).[12] Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 198. |

PART 4: Potential Applications in Research and Drug Development

The this compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility stems from the combination of the biologically active 2-aminothiazole core and the versatile primary alcohol functionality.

-

Lead Optimization: The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, or converted into various esters and ethers. This allows for the rapid generation of a library of derivatives to explore structure-activity relationships (SAR) around a lead compound.

-

Anticancer Agents: Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity.[13] The title compound could serve as a precursor for novel kinase inhibitors or other targeted therapies.

-

Antimicrobial Agents: The 2-aminothiazole scaffold is present in several antimicrobial agents. Derivatives of this compound could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.[14]

-

CNS-Active Agents: The trifluoromethyl group can enhance blood-brain barrier permeability. This makes derivatives of this compound interesting candidates for the development of new treatments for neurological disorders.

Caption: Potential research applications of the title compound.

Conclusion

References

- Dar-e-salam, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21.

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Singh, P., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 854273.

- National Center for Biotechnology Information. Hantzsch Thiazole Synthesis. In: PubChem.

- IUPAC. Nomenclature of Organic Chemistry.

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244.

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Wikipedia. Thiazole.

- Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(3), 899-903.

- Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029).

- AbacipharmTech. This compound.

- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.

- Swenson, R. E., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & environmental mass spectrometry, 15(9), 495-499.

- El-Sayed, N. N. E., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3594.

- Al-Otaibi, M. A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 1-31.

- Li, J. J., et al. (2007). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Tetrahedron letters, 48(30), 5277-5280.

- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

- Vas'kevich, R. I., et al. (2015). The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1][3][14]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Journal of Organic and Pharmaceutical Chemistry, 13(4), 52.

- Hatcher, J. B. (1947). The reduction of 2-amino-4-methyl-5-beta-hydroxyethylthiazole in the synthesis of thiamin. Journal of the American Chemical Society, 69(2), 465.

- The Journal of Organic Chemistry Ahead of Print.

- Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3848.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 [data.epo.org]

- 4. mdpi.com [mdpi.com]

- 5. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,4-thiazolo-steroids and methods of making and using the same - Patent US-12319713-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]

- 12. mdpi.com [mdpi.com]

- 13. CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hantzsch Synthesis of Trifluoromethylated Thiazoles

Introduction: The Strategic Value of the Trifluoromethyl-Thiazole Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a compound's physicochemical properties. Its high electronegativity, metabolic stability, and significant lipophilicity can dramatically improve a drug candidate's membrane permeability, binding affinity, and pharmacokinetic profile.[1][2] When this privileged moiety is integrated into a thiazole ring—a heterocyclic scaffold renowned for its wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties—the resulting structure becomes a highly sought-after building block in drug discovery.[3][4][5]

The Hantzsch thiazole synthesis, a classic and robust condensation reaction first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole core.[6][7] This guide provides a comprehensive technical overview for researchers and drug development professionals on the application of the Hantzsch synthesis for the specific, high-value task of preparing trifluoromethylated thiazoles. We will delve into the core mechanism, precursor synthesis, detailed reaction protocols, and the strategic rationale behind its application.

Part 1: The Core Mechanism of the Hantzsch Thiazole Synthesis

The fundamental principle of the Hantzsch synthesis is the cyclocondensation of an α-haloketone with a thioamide.[7][8][9] The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration, ultimately yielding the stable aromatic thiazole ring. The causality of the mechanism is critical to understanding how to optimize the reaction for trifluoromethylated substrates.

The process unfolds in three primary stages:

-

S-Alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction, displacing the halide and forming an S-alkylated thioimidate intermediate.[8]

-

Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered ring, generating a 4-hydroxythiazoline intermediate.[10][11]

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration event results in the formation of a double bond, leading to the stable, aromatic trifluoromethylated thiazole product.

Below is a diagram illustrating this mechanistic pathway.

Caption: The mechanistic pathway of the Hantzsch Thiazole Synthesis.

Part 2: Synthesis of Critical Starting Materials

The success of synthesizing a trifluoromethylated thiazole is fundamentally dependent on the accessibility and purity of the fluorinated precursors. The most common and direct strategy involves the use of a trifluoromethylated α-haloketone.

Synthesis of α-Halo-Trifluoromethylketones

A prevalent and commercially available starting material for this reaction is 3-bromo-1,1,1-trifluoro-2-propanone. Its preparation typically involves the bromination of 1,1,1-trifluoroacetone. The presence of the electron-withdrawing CF3 group acidifies the α-protons, facilitating halogenation.

Experimental Protocol: Synthesis of 3-Bromo-1,1,1-trifluoro-2-propanone

-

Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,1,1-trifluoroacetone (1.0 mol) and glacial acetic acid (50 mL).

-

Bromination: Cool the mixture in an ice bath. Slowly add bromine (1.0 mol) from the dropping funnel over a period of 1-2 hours while stirring vigorously. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. The disappearance of the red bromine color indicates the reaction's progression.

-

Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water. Separate the lower organic layer.

-

Purification: Wash the organic layer with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the crude product over anhydrous magnesium sulfate (MgSO4), filter, and purify by distillation to yield 3-bromo-1,1,1-trifluoro-2-propanone as a colorless liquid.

Part 3: Synthetic Protocols for Trifluoromethylated Thiazoles

With the key precursor in hand, the Hantzsch cyclocondensation can be performed. Both classic two-component and modern one-pot methodologies are effective.

Protocol 1: Classic Two-Component Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

This protocol is a robust and widely cited method for generating the 2-amino-4-(trifluoromethyl)thiazole core, a highly valuable intermediate.[4]

-

Reaction Setup: In a 100 mL round-bottomed flask, combine 3-bromo-1,1,1-trifluoro-2-propanone (10.0 mmol) and thiourea (12.0 mmol).

-

Solvent Addition: Add absolute ethanol (30 mL) and a magnetic stir bar.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cooling and Precipitation: Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate product precipitation.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

-

Purification: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-4-(trifluoromethyl)thiazole as a pure crystalline solid.[8]

Protocol 2: Catalyzed One-Pot Synthesis Modification

One-pot procedures offer significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency.[12][13] While many documented one-pot Hantzsch syntheses involve additional components like aldehydes, the core principle can be adapted for a streamlined two-component reaction, often enhanced by a reusable catalyst to promote milder conditions and higher yields.[12][14]

Caption: Workflow for a catalyzed one-pot Hantzsch thiazole synthesis.

Experimental Protocol: One-Pot Synthesis Using a Solid-Supported Catalyst

-

Reaction Mixture: In a 50 mL flask, suspend a reusable solid catalyst such as silica-supported tungstosilicic acid (15 mol%) in ethanol/water (1:1, 20 mL).[12][13]

-

Reagent Addition: Add 3-bromo-1,1,1-trifluoro-2-propanone (5.0 mmol) and the desired thioamide (e.g., thiobenzamide, 5.0 mmol) to the suspension.

-

Reaction: Stir the mixture at 65 °C for 2-3 hours (or alternatively, use ultrasonic irradiation at room temperature for a shorter duration).[12] Monitor via TLC.

-

Catalyst Recovery: Upon completion, cool the mixture and filter to recover the solid catalyst, which can be washed, dried, and reused.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography.

Part 4: Data Analysis and Yield Optimization

The efficiency of the Hantzsch synthesis for trifluoromethylated thiazoles is influenced by several factors. The table below summarizes representative data based on typical outcomes for this class of reaction.

| Entry | α-Haloketone | Thio-Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | 3-Bromo-1,1,1-trifluoro-2-propanone | Thiourea | Ethanol | 78 | 3 | 85-95 |

| 2 | 3-Chloro-1,1,1-trifluoro-2-propanone | Thiourea | Ethanol | 78 | 6 | 70-80 |

| 3 | 3-Bromo-1,1,1-trifluoro-2-propanone | Thiobenzamide | Methanol | 65 | 4 | 80-90 |

| 4 | 3-Bromo-1,1,1-trifluoro-2-propanone | Thiourea | EtOH/H₂O (Catalyzed) | 65 | 2 | >90 |

Field Insights for Optimization:

-

Choice of Halogen: Bromo-ketones are generally more reactive than chloro-ketones due to bromide being a better leaving group, resulting in shorter reaction times and often higher yields (compare Entry 1 vs. 2).

-

Solvent System: Protic solvents like ethanol and methanol are highly effective as they facilitate the proton transfers involved in the cyclization and dehydration steps.

-

Catalysis: The use of solid acid catalysts can accelerate the reaction, allowing for lower temperatures and shorter durations, which is beneficial for sensitive substrates and aligns with green chemistry principles.[12][13]

Part 5: Applications in Drug Development

The 2-amino-4-(trifluoromethyl)thiazole motif is a privileged structure in medicinal chemistry due to its frequent appearance in potent and selective bioactive compounds.[4]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.[1]

-

Enhanced Binding: The lipophilic nature of the CF3 group can promote hydrophobic interactions within the binding pocket of a target protein or enzyme, increasing the compound's potency.

-

Modulated Acidity/Basicity: The strong electron-withdrawing effect of the CF3 group can significantly alter the pKa of nearby functional groups, which can be fine-tuned to optimize target engagement or solubility.[15]

Several drug candidates incorporate this core structure, targeting a range of diseases from cancer to infectious agents. For instance, derivatives have shown potent activity as kinase inhibitors and modulators of cellular signaling pathways.[4][5]

Conclusion

The Hantzsch thiazole synthesis provides a powerful, efficient, and highly adaptable platform for the synthesis of trifluoromethylated thiazoles. Its reliability, tolerance for diverse functional groups (on the thioamide component), and amenability to modern, one-pot modifications make it an indispensable tool for medicinal chemists and researchers. By understanding the core mechanism and the nuances of precursor synthesis, scientists can effectively leverage this reaction to construct complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.

References

- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (n.d.).

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv

- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.

- Traditional Hantzsch reaction for substituted thiazoles. (n.d.).

- The Hantzsch Thiazole Synthesis. (n.d.).

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). myjms.mohe.gov.my.

- Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2019).

- Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). U.S.

- Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. (n.d.).